molecular formula C6H6FNO B2822454 O-(2-fluorophenyl)hydroxylamine CAS No. 128080-07-9

O-(2-fluorophenyl)hydroxylamine

Cat. No.: B2822454
CAS No.: 128080-07-9
M. Wt: 127.118
InChI Key: RZDAMQLLWGWRNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-(2-fluorophenyl)hydroxylamine: is an organic compound with the molecular formula C6H6FNO It is a derivative of hydroxylamine where the hydroxyl group is substituted with a 2-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Direct Synthesis: One common method involves the reaction of 2-fluoronitrobenzene with hydroxylamine under reducing conditions. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction of the nitro group to the hydroxylamine derivative.

    Alternative Methods: Another approach involves the nucleophilic substitution of 2-fluorobenzene with hydroxylamine in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Industrial Production Methods: Industrial production of O-(2-fluorophenyl)hydroxylamine may involve large-scale catalytic hydrogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalyst and reaction conditions is optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: O-(2-fluorophenyl)hydroxylamine can undergo oxidation reactions to form nitroso or nitro derivatives. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: H2O2, KMnO4, and other peroxides.

    Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

    Substitution: NaOH, K2CO3, and various nucleophiles.

Major Products:

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: O-(2-fluorophenyl)hydroxylamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: In biological research, this compound can be used to study enzyme mechanisms and as a probe for investigating biochemical pathways. It may also serve as a precursor for the synthesis of biologically active molecules.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its applications include the synthesis of polymers, dyes, and other functional materials.

Mechanism of Action

The mechanism by which O-(2-fluorophenyl)hydroxylamine exerts its effects involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with various substrates, facilitating the formation of new chemical entities. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the substituents and the reaction environment.

Comparison with Similar Compounds

    Hydroxylamine (NH2OH): A simpler analogue without the fluorophenyl group, commonly used as a reducing agent and in the synthesis of oximes.

    N,O-Dimethylhydroxylamine (CH3ONHCH3): A derivative with methyl groups, used in organic synthesis as a methylating agent.

    Hydroxylamine-O-sulfonic acid (NH2OSO3H): A sulfonic acid derivative, used as an aminating agent in organic synthesis.

Uniqueness: O-(2-fluorophenyl)hydroxylamine is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain types of chemical reactions compared to its simpler analogues. The fluorine atom also enhances the compound’s stability and can influence its biological activity.

Properties

IUPAC Name

O-(2-fluorophenyl)hydroxylamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO/c7-5-3-1-2-4-6(5)9-8/h1-4H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDAMQLLWGWRNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)ON)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.